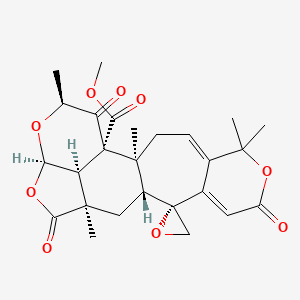
berkeleyacetal B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
berkeleyacetal B is a natural product found in Talaromyces ruber and Penicillium with data available.
Applications De Recherche Scientifique
Synthetic Studies and Core Architecture
Berkeleyacetals, including berkeleyacetal B, exhibit potent anti-inflammatory activity. They are structurally complex and pose synthetic challenges due to their dense oxygen functionality and polycyclic ring system. Research has focused on developing efficient strategies for synthesizing the tetracyclic core system of berkeleyacetal, leveraging cycloadditions and Achmatowicz rearrangement techniques (Márquez-Cadena, Zhang, & Tong, 2021).
Anti-Inflammatory Effects
Berkeleyacetal B and its variants have demonstrated significant anti-inflammatory effects. They inhibit the production of nitrogen oxide in macrophages, suppress the expression and secretion of key pro-inflammatory factors, and effectively inhibit the activation of neutrophils and the production of reactive oxygen species. These properties are attributed to the selective suppression of phosphorylation in key signaling pathways like NF-κB, ERK1/2, and IRF3 (Li et al., 2017).
Role in Inhibiting Inflammatory Pathways
Specifically, berkeleyacetal C has been isolated from Penicillium sp. and shown to inhibit NO production and iNOS protein induction in stimulated cells. It impacts key signaling molecules in the MyD88-dependent pathway and inhibits IRAK-4 kinase activity, thereby reducing inflammatory responses (Etoh, Kim, Tanaka, & Hayashi, 2013).
Genome Mining and Bioactive Compounds
Exploration of fungal genomes has led to the discovery of berkeleyacetal-related compounds through genome mining techniques. This approach has been valuable in uncovering novel natural products and enhancing our understanding of biosynthetic pathways (Tao et al., 2018).
Potential in Treating Inflammatory Disorders
Due to their strong anti-inflammatory effects, berkeleyacetals, including berkeleyacetal B, have potential for development into therapeutic agents for various inflammatory disorders. The mechanism of action predominantly involves the inhibition of key inflammatory signaling pathways (Li et al., 2017).
Propriétés
Nom du produit |
berkeleyacetal B |
|---|---|
Formule moléculaire |
C26H30O9 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
methyl (1S,2S,11R,12R,14R,17R,19S,21R)-2,6,6,14,19-pentamethyl-8,15,20-trioxospiro[7,16,18-trioxapentacyclo[12.6.1.02,12.05,10.017,21]henicosa-4,9-diene-11,2'-oxirane]-1-carboxylate |
InChI |
InChI=1S/C26H30O9/c1-12-18(28)26(21(30)31-6)17-19(33-12)34-20(29)23(17,4)10-15-24(26,5)8-7-13-14(25(15)11-32-25)9-16(27)35-22(13,2)3/h7,9,12,15,17,19H,8,10-11H2,1-6H3/t12-,15+,17+,19+,23+,24-,25-,26-/m0/s1 |
Clé InChI |
XZKVBCSVEVIEBX-YJCISAIBSA-N |
SMILES isomérique |
C[C@H]1C(=O)[C@@]2([C@@H]3[C@H](O1)OC(=O)[C@@]3(C[C@@H]4[C@@]2(CC=C5C(=CC(=O)OC5(C)C)[C@@]46CO6)C)C)C(=O)OC |
SMILES |
CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=CC(=O)OC5(C)C)C46CO6)C)C)C(=O)OC |
SMILES canonique |
CC1C(=O)C2(C3C(O1)OC(=O)C3(CC4C2(CC=C5C(=CC(=O)OC5(C)C)C46CO6)C)C)C(=O)OC |
Synonymes |
berkeleyacetal B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-[(6-O-beta-D-glucopyranosyl-beta-D-galactopyranosyl)oxy]propane-1,2-diyl dioctadecanoate](/img/structure/B1261478.png)
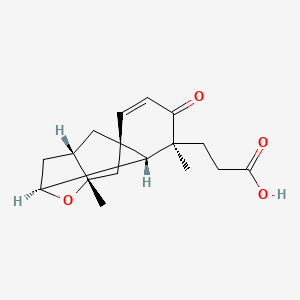
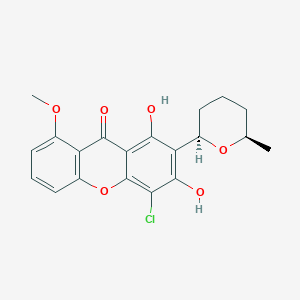
![N'-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3H-benzimidazole-5-carbohydrazide](/img/structure/B1261485.png)

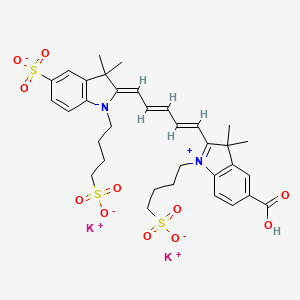

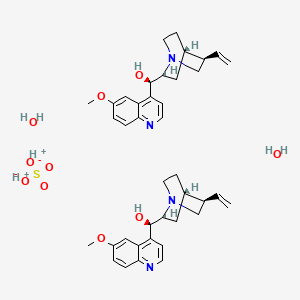


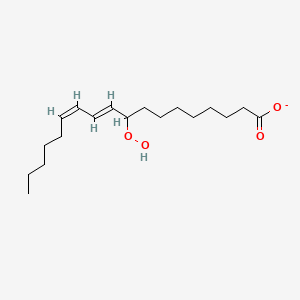
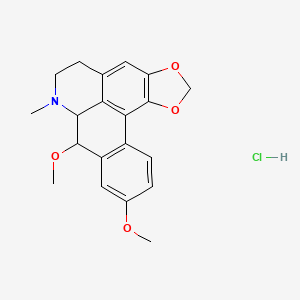
![N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine](/img/structure/B1261500.png)
